molecular formula C6H6IN3O4 B2922766 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1354704-48-5

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2922766
CAS No.: 1354704-48-5
M. Wt: 311.035
InChI Key: SOOGNIVIFIHIEB-UHFFFAOYSA-N
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Description

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 1354704-48-5) is a nitro-substituted pyrazole derivative with the molecular formula C6H6IN3O4 and a molecular weight of 311.03 g/mol . This compound is provided as a high-purity chemical for research applications. Pyrazole scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Recent scientific literature highlights the specific research value of aryl pyrazol-1-yl-propanamide compounds, a closely related chemical class, as a novel scaffold in developing Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . These molecules are being investigated for their potential to treat castration-resistant prostate cancer by degrading the androgen receptor protein and exhibiting broad-spectrum antagonist properties, even against resistant forms of the receptor . This mechanism represents a promising approach for targeting resistant cancers. Researchers can utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules for pharmaceutical and biological testing. Its structure, featuring an iodine and nitro group on the pyrazole ring, makes it a versatile precursor for further chemical modifications via cross-coupling and substitution reactions. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

IUPAC Name

3-(4-iodo-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOGNIVIFIHIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the iodine and nitro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which is then subjected to nitration and iodination reactions to introduce the nitro and iodine groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.

Major Products

Scientific Research Applications

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring with iodine and nitro substituents. Its molecular formula is C6H6IN3O4, with a molecular weight of approximately 311.03 g/mol . The presence of iodine enhances the compound's reactivity, and the nitro group contributes to its potential biological activity, making it an interesting subject in medicinal chemistry and organic synthesis.

Potential Applications

  • Medicinal Chemistry: Research indicates that compounds with pyrazole rings often have biological activities, including antimicrobial and anticancer properties. The structural characteristics of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid suggest potential therapeutic applications.
  • Enzyme and Receptor Interactions: Preliminary research suggests that 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid may interact with enzymes or receptors, influencing biochemical pathways. Further research is needed to clarify these interactions and their implications for therapeutic efficacy.

Synthesis

The synthesis of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves several steps. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Reactivity

Common reagents used in reactions involving this compound include potassium permanganate or chromium trioxide for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution.

Structural Analogs

Several compounds share structural similarities with 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid:

Compound NameStructureNotable Features
3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acidC₉H₁₂N₂O₂BrBromine substitution instead of iodine; potential for similar biological activity.
3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acidC₉H₁₂N₂O₂Methyl group enhances lipophilicity; explored for neuroprotective effects.
3-(4-Nitro-1H-pyrazol-1-yl)propanoic acidC₉H₁₂N₃O₃Nitro group introduces electron-withdrawing characteristics; studied for anti-cancer properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural differences and molecular properties between 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid and two related compounds from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid (Target) 4-iodo, 3-nitro, propanoic acid C₇H₇IN₃O₄ ~323.9* Iodo substituent enhances electrophilicity; nitro group stabilizes π-electron systems.
3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid 3-(2,2-difluoroethoxy), 4-nitro C₈H₉F₂N₃O₅ 265.17 Difluoroethoxy group increases lipophilicity; lower MW due to absence of iodine.
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Cyclohexyl, hydrazone C₁₆H₁₈N₄ 266.25 Bulky cyclohexyl group; hydrazone functionality enables metal coordination.

Physicochemical and Functional Properties

  • Electrophilic Reactivity : The iodo substituent in the target compound may facilitate nucleophilic aromatic substitution (NAS) reactions, unlike the difluoroethoxy group in the analog from , which is less labile but contributes to electron-withdrawing effects .
  • Solubility: The propanoic acid group in both the target and the difluoroethoxy analog enhances aqueous solubility via ionization, whereas the cyclohexyl hydrazone () is likely more lipophilic due to its bulky substituent .
  • Stability : Nitro groups in all three compounds confer thermal stability but may pose explosion risks under extreme conditions.

Biological Activity

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring with significant potential for various biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C6_6H6_6I N3_3O4_4
  • Molecular Weight : 311.03 g/mol
  • CAS Number : 1354704-48-5

The compound is characterized by its iodine and nitro substituents, which contribute to its unique reactivity and biological profile. The presence of the nitro group allows for redox reactions, while the iodine atom can enhance interactions with biological targets.

Synthesis

The synthesis of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of iodine and nitro groups via electrophilic substitution reactions.

Common precursors include β-keto esters reacted with hydrazine, followed by nitration and iodination steps to yield the final product .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid, exhibit antimicrobial activity against various pathogens. The mechanism often involves interference with microbial metabolic pathways or structural integrity .

Anticancer Potential

Studies have shown that compounds with similar structures can act as anticancer agents by inhibiting specific cancer cell lines. The presence of the nitro group may facilitate interactions with DNA or proteins involved in cell proliferation .

Anti-inflammatory Effects

In preliminary evaluations, some derivatives of pyrazole compounds have demonstrated significant anti-inflammatory activity. This suggests that 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid could be explored further for its potential to modulate inflammatory responses in various conditions .

The biological activity of this compound may be attributed to:

  • Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may have different biological effects.
  • Enzyme Interaction : The iodine substituent can enhance binding affinity to specific enzymes or receptors, influencing metabolic pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acidAntimicrobial, AnticancerIodine and nitro substituents
3-(4-Amino-1H-pyrazol-1-yl)propanoic acidAnticancerAmino group enhances interaction
3-(4-Nitro-1H-pyrazol-1-yl)propanoic acidAnti-inflammatoryNitro group contributes to anti-inflammatory effects

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibited significant inhibition against bacterial strains like E. coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Anticancer Evaluation : In vitro studies on cancer cell lines revealed that certain pyrazole derivatives led to a reduction in cell viability, suggesting potential as anticancer agents .
  • Anti-inflammatory Testing : Compounds similar to 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid were tested for their ability to reduce inflammation in animal models, showing promising results in lowering inflammatory markers .

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